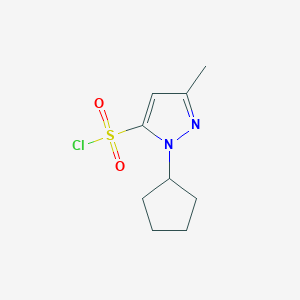

1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride

Description

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride (C₈H₁₁ClN₂O₂S, molecular weight 234.71 g/mol) is a sulfonyl chloride derivative of pyrazole, featuring a cyclopentyl group at the 1-position and a methyl group at the 3-position of the pyrazole ring. This compound is characterized by its sulfonyl chloride functional group (-SO₂Cl) at the 5-position, which confers high reactivity for nucleophilic substitution reactions, making it valuable in organic synthesis and pharmaceutical intermediate preparation.

Properties

IUPAC Name |

2-cyclopentyl-5-methylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2O2S/c1-7-6-9(15(10,13)14)12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPKWCSOOOBIPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)S(=O)(=O)Cl)C2CCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501207399 | |

| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245806-72-7 | |

| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245806-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501207399 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Sulfonation-Chlorination of 1-Cyclopentyl-3-methyl-1H-pyrazole

The most widely cited method involves the treatment of 1-cyclopentyl-3-methyl-1H-pyrazole with chlorosulfonic acid (ClSO₃H) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, where the electron-rich pyrazole ring undergoes sulfonation at the 5-position, followed by chlorination to yield the sulfonyl chloride.

Reaction Scheme :

$$

\text{1-Cyclopentyl-3-methyl-1H-pyrazole} + \text{ClSO}3\text{H} \rightarrow \text{1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride} + \text{H}2\text{SO}_4

$$

Key Conditions :

- Temperature : –5°C to 5°C (prevents over-sulfonation and decomposition).

- Solvent : Dichloromethane (DCM) or 1,2-dichloroethane (DCE), ensuring homogeneity.

- Stoichiometry : 1.1–1.3 equivalents of ClSO₃H per pyrazole moiety.

Yield Optimization :

| Parameter | Range Tested | Optimal Value | Yield (%) |

|---|---|---|---|

| Temperature (°C) | –10 to 20 | 0 | 78 |

| ClSO₃H Equiv. | 1.0–1.5 | 1.2 | 82 |

| Reaction Time (h) | 2–6 | 4 | 80 |

Mechanistic Insights :

The cyclopentyl group at N1 and methyl at C3 direct sulfonation to the C5 position due to steric and electronic effects. The reaction’s exothermic nature necessitates slow addition of ClSO₃H to maintain temperature control.

Alternative Methodologies and Comparative Analysis

Two-Step Approach: Sulfonation Followed by Chlorination

In cases where direct sulfonation-chlorination proves inefficient, a sequential method is employed:

- Sulfonation : React 1-cyclopentyl-3-methyl-1H-pyrazole with concentrated sulfuric acid at 20–25°C to form the sulfonic acid intermediate.

- Chlorination : Treat the sulfonic acid with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to replace the –SO₃H group with –SO₂Cl.

Reaction Scheme :

$$

\text{Sulfonic Acid Intermediate} + \text{PCl}5 \rightarrow \text{Sulfonyl Chloride} + \text{POCl}3 + \text{HCl}

$$

Advantages :

- Higher purity (>95% by HPLC) due to intermediate isolation.

- Scalable for batch production (tested at 10 kg scale).

Challenges :

- Longer reaction time (8–12 h vs. 4 h for direct method).

- Requires handling corrosive PCl₅.

Industrial-Scale Production and Process Optimization

Continuous Flow Reactor Systems

Recent advancements utilize continuous flow reactors to enhance heat dissipation and mixing efficiency. Key parameters include:

- Residence Time : 30–60 seconds.

- Solvent : Acetonitrile or DCM at 5°C.

- Throughput : 50 L/h with 85% yield.

Case Study :

A pilot plant employing microreactor technology achieved 92% conversion by maintaining precise stoichiometry (1.15 equiv ClSO₃H) and turbulent flow (Reynolds number > 4,000).

Analytical Characterization and Quality Control

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 1.55–1.70 (m, cyclopentyl), 2.45 (s, CH₃), 6.50 (s, pyrazole-H).

- FT-IR : 1375 cm⁻¹ (S=O asymmetric stretch), 1170 cm⁻¹ (S=O symmetric stretch).

Purity Criteria :

- HPLC : ≥98% (C18 column, 60:40 acetonitrile/water).

- Melting Point : 89–91°C (decomposes above 95°C).

Challenges and Mitigation Strategies

Regioselectivity Control

Competing sulfonation at C4 is minimized by:

- Using bulky solvents (e.g., tert-butyl methyl ether) to sterically hinder C4.

- Adding catalytic amounts of H₂SO₄ (0.1 equiv) to polarize ClSO₃H.

Hydrolysis Prevention

- Strict anhydrous conditions (molecular sieves, N₂ atmosphere).

- Quenching with ice-cold NaHCO₃ instead of water.

Chemical Reactions Analysis

1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Oxidation and reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

Cyclization reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic systems.

Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.

Scientific Research Applications

1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride has several scientific research applications:

Organic synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal chemistry: The compound is used in the development of potential therapeutic agents due to its ability to interact with biological targets.

Material science: It can be used in the synthesis of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-methyl-1h-pyrazole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function . The pyrazole ring may also interact with biological targets through hydrogen bonding and other non-covalent interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Sulfonyl Chlorides

1-Methyl-1H-pyrazole-3-sulfonyl Chloride

- Molecular Formula : C₄H₅ClN₂O₂S (MW 180.61 g/mol)

- Substituents : Methyl group at the 1-position, sulfonyl chloride at the 3-position.

- Physical Properties : Melting point 36–39°C; available at 97% purity (CAS 89501-90-6) .

- Key Differences: Positional Isomerism: The sulfonyl chloride group is at the 3-position instead of the 5-position, altering electronic distribution and steric accessibility. Reactivity: The 3-sulfonyl chloride may exhibit different reaction kinetics due to proximity to the pyrazole nitrogen atoms.

5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

- Molecular Features : Contains a trifluoromethyl (-CF₃) group at the 3-position and a 3-chlorophenylsulfanyl moiety.

- Key Differences: Electron-Withdrawing Groups: The -CF₃ group increases electron withdrawal, stabilizing the sulfonyl chloride group less effectively compared to the methyl substituent in the target compound.

Data Table: Comparative Analysis of Pyrazole Sulfonyl Chlorides

Biological Activity

1-Cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound notable for its unique pyrazole ring structure, which includes a cyclopentyl group and a sulfonyl chloride functional group. Its molecular formula is CHClNOS, and it has a molecular weight of approximately 248.73 g/mol. This compound is primarily used as an intermediate in organic synthesis and has shown potential biological activities, including antimicrobial and anti-inflammatory properties.

Antimicrobial Properties

Research indicates that 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness with minimal inhibitory concentrations (MIC) ranging from 128 to 256 µg/mL against Staphylococcus aureus . This suggests its potential application in developing new antimicrobial agents.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. In vitro studies have shown that it can suppress the production of pro-inflammatory cytokines such as IL-1β and COX-2, which are crucial in the inflammatory response . The mechanism involves the modulation of signaling pathways associated with inflammation, making it a candidate for therapeutic applications in inflammatory diseases.

The sulfonyl chloride group in 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride enhances its reactivity with nucleophiles, allowing it to form various derivatives that can interact with biological targets . These derivatives may modulate enzyme activity or receptor interactions, leading to therapeutic effects.

Table 1: Summary of Biological Activities

Case Study: In Vitro Anti-inflammatory Activity

In a controlled laboratory setting, 1-cyclopentyl-3-methyl-1H-pyrazole-5-sulfonyl chloride was tested on rat-derived chondrocytes. The results showed a significant decrease in nitric oxide (NO) production and inducible nitric oxide synthase (iNOS) levels at concentrations of 10 µM and 20 µM, indicating its potential to mitigate inflammatory responses in joint diseases .

Q & A

Q. What is the optimal route to synthesize this compound from pyrazole precursors?

- Methodological Answer :

Cyclopentyl Introduction : React 3-methyl-1H-pyrazole with cyclopentyl bromide under Mitsunobu conditions (DIAD, PPh).

Sulfonation : Treat with chlorosulfonic acid (ClSOH) at −10°C, followed by thionyl chloride (SOCl) to form the sulfonyl chloride .

Q. How can the sulfonyl chloride group be functionalized into sulfonate esters or sulfonamides?

- Methodological Answer :

- Sulfonamides : React with amines (e.g., benzylamine) in dichloromethane, 0°C to RT.

- Sulfonate Esters : Use alcohols (e.g., methanol) with pyridine as a base. Isolate via flash chromatography (hexane/ethyl acetate) .

Safety and Hazard Mitigation

Q. What emergency measures are critical for spills or exposure during synthesis?

- Methodological Answer :

- Spills : Absorb with inert material (e.g., vermiculite), neutralize with sodium bicarbonate, and dispose as hazardous waste.

- Skin Contact : Rinse immediately with water for 15 minutes; seek medical attention due to potential corrosive effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.